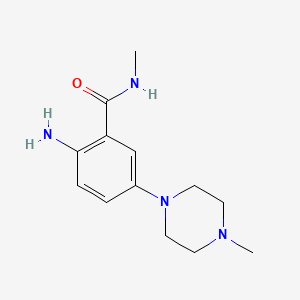
2-アミノ-N-メチル-5-(4-メチルピペラジン-1-イル)ベンズアミド
概要
説明
2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a piperazine ring attached to a benzamide core
科学的研究の応用
2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential, particularly as a kinase inhibitor in cancer treatment.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-(4-methylpiperazin-1-yl)methylbenzoic acid. This intermediate is then reacted with 2-methyl-5-nitroaniline under specific conditions to form the desired compound. The reaction conditions often include the use of reducing agents such as hydrazine hydrate and catalysts like iron(III) chloride to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group using reducing agents like hydrazine hydrate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate, iron(III) chloride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and piperazine derivatives, which can be further utilized in medicinal chemistry .
作用機序
The mechanism of action of 2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signal transduction pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for the development of anticancer drugs .
類似化合物との比較
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Uniqueness
2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of an amino group, a methyl group, and a piperazine ring allows for versatile chemical modifications, making it a valuable scaffold in drug design .
特性
IUPAC Name |
2-amino-N-methyl-5-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-15-13(18)11-9-10(3-4-12(11)14)17-7-5-16(2)6-8-17/h3-4,9H,5-8,14H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWQXPPTNDFLCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















